3-chloro-N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide
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Overview
Description
3-chloro-N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide is an organic compound with the molecular formula C23H17Cl2N3O3S. This compound is known for its complex structure, which includes benzoxazole and benzamide moieties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by a series of substitutions and coupling reactions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides .
Scientific Research Applications
3-chloro-N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3-chloro-N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-chloro-N,3-dimethylbenzamide: Shares structural similarities but differs in functional groups and biological activities.
3-chloro-4-methoxybenzamide: Another related compound with distinct chemical properties and applications.
Uniqueness
3-chloro-N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide stands out due to its unique combination of benzoxazole and benzamide moieties, which confer specific chemical reactivity and biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-chloro-N-[[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O2S/c1-12-5-8-17-19(9-12)29-21(25-17)14-6-7-16(24)18(11-14)26-22(30)27-20(28)13-3-2-4-15(23)10-13/h2-11H,1H3,(H2,26,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXQVCAIUWDRDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=S)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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